molecular formula C21H23ClFNO2 B065202 Haloperidol CAS No. 177716-59-5

Haloperidol

Cat. No.: B065202
CAS No.: 177716-59-5
M. Wt: 375.9 g/mol
InChI Key: LNEPOXFFQSENCJ-UHFFFAOYSA-N
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Description

Haloperidol is a high-potency first-generation antipsychotic medication widely used to treat various psychiatric disorders, including schizophrenia, acute psychosis, Tourette syndrome, and severe behavioral problems. It was discovered in 1958 by Paul Janssen and is considered one of the most effective typical antipsychotics. This compound works by blocking dopamine receptors in the brain, particularly the D2 receptors, which helps alleviate symptoms of psychosis and agitation .

Mechanism of Action

Target of Action

Haloperidol, a high potency first-generation antipsychotic, primarily targets the dopamine receptor (mainly D2) in the brain . These receptors are particularly concentrated within the mesolimbic and mesocortical systems .

Mode of Action

This compound exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

This compound has been found to influence several biochemical pathways. It is suggested that this compound may restore the levels of proteins involved in the ubiquitin pathway in schizophrenia, possibly aiding cellular processes regulated by this pathway such as signal transduction, synaptic plasticity, intracellular trafficking, endocytosis, and DNA repair .

Pharmacokinetics

The drug has a high protein binding capacity in humans, with around 90% bound to plasma in the blood . This compound undergoes extensive metabolism in the liver, with only around 1% of the drug originally administered being excreted in the urine unchanged . The main mode of hepatic clearance is through glucuronidation, reduction, and oxidation mediated by CYP3A4 . Excretion is biliary, meaning the drug leaves the body in the feces and urine . The half-life is between 14 and 26 hours for intravenous preparations, 21 hours for intramuscular preparations, and between 14 and 37 hours for oral preparations .

Result of Action

The primary result of this compound’s action is the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the drug’s solubility can affect its absorption and distribution in the body. This compound is a crystalline material with a melting temperature of 150 °C . It has very low solubility in water (1.4 mg/100 mL), but it is soluble in chloroform, benzene, methanol, and acetone . These properties can influence the drug’s action, efficacy, and stability in different environments.

Biochemical Analysis

Biochemical Properties

Haloperidol exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain . The enzymes involved in the biotransformation of this compound include cytochrome P450 (CYP), carbonyl reductase and uridine diphosphoglucose glucuronosyltransferase . The greatest proportion of the intrinsic hepatic clearance of this compound is by glucuronidation, followed by the reduction of this compound to reduced this compound and by CYP-mediated oxidation .

Cellular Effects

This compound has demonstrated pharmacologic activity at a number of receptors in the brain . It is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain . This compound also has an inhibitory effect on the MDR1-mediated transport of certain drugs .

Molecular Mechanism

This compound exerts its effects at the molecular level mainly through its strong antagonism of the dopamine receptor (mainly D2) . It is a very potent D2 blocker . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of this compound in humans .

Temporal Effects in Laboratory Settings

This compound has been shown to have various effects over time in laboratory settings. For instance, it has been found to suppress the mobilization of Ca2+ from intracellular Ca2+ stores and the subsequent store-dependent Ca2+ entry into cells . The results were not statistically significant and more trial data are needed to provide higher certainty for the effects of this compound .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have various effects at different dosages . For instance, it has been found to inhibit the MDR1-mediated transport of certain drugs . The exact effects can vary depending on the specific animal model and the dosage used.

Metabolic Pathways

This compound is metabolised by several different pathways, involving cytochrome P450 (CYP), carbonyl-reductase and uridine diphosphoglucose glucuronosyltransferases (UGT) enzymes . The greatest proportion of the intrinsic hepatic clearance of this compound is by glucuronidation, followed by the reduction of this compound to reduced this compound and by CYP-mediated oxidation .

Transport and Distribution

This compound is lipophilic and readily absorbed . It can be administered as oral, intramuscular (IM) or intravenous (IV) formulations . It undergoes extensive metabolism in the liver with less than 1% of the parent drug excreted in urine .

Subcellular Localization

Sigma-1 receptors, which this compound acts upon, are unique multifunctional ligand-regulated molecular chaperones localized in the membrane of the endoplasmic reticulum, at the border with mitochondria . They can be translocated to the plasmalemma and interact with other receptors and ion channels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Haloperidol is synthesized through a multi-step process starting from 4-chlorobenzophenone. The key steps involve the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine, which is then reacted with 4-fluorobutyrophenone to yield this compound. The reaction conditions typically involve the use of solvents such as chloroform and reagents like benzyl halide under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

Haloperidol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolism and pharmacokinetics.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include this compound metabolites such as this compound glucuronide, reduced this compound, and reduced this compound glucuronide .

Scientific Research Applications

Chemistry

In chemistry, haloperidol is used as a reference compound in the study of antipsychotic drugs. Its derivatives are explored for their potential pharmacological activities .

Biology

In biological research, this compound is used to study the effects of dopamine receptor antagonism on various physiological and behavioral processes. It serves as a tool to understand the role of dopamine in the brain .

Medicine

Medically, this compound is extensively used to manage symptoms of schizophrenia, acute psychosis, and Tourette syndrome. It is also used off-label for conditions like Huntington’s disease and intractable hiccups .

Industry

In the pharmaceutical industry, this compound is a critical component in the development of new antipsychotic medications. Its pharmacokinetic and pharmacodynamic properties are studied to design better therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

  • Chlorpromazine
  • Fluphenazine
  • Zuclopenthixol
  • Methotrimeprazine

Uniqueness

Haloperidol is unique among typical antipsychotics due to its high potency and relatively lower incidence of sedation and weight gain. it has a higher propensity to cause extrapyramidal symptoms compared to other low-potency antipsychotics . Its strong antagonism of dopamine receptors makes it particularly effective for managing the positive symptoms of schizophrenia, such as hallucinations and delusions .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEPOXFFQSENCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4034150
Record name Haloperidol
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Molecular Weight

375.9 g/mol
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Physical Description

Solid
Record name Haloperidol
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Solubility

23.5 [ug/mL] (The mean of the results at pH 7.4), Crystals; mp 226-227.5 °C; sol in water at 300X10+1 mg/L /Hydrochloride/, In water, 1.4X10+1 mg/L @ 25 °C, 16.7 mg/ml in alcohol at 25 °C, Freely sol in chloroform, methanol, acetone, benzene, dil acids, 4.46e-03 g/L
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Vapor Pressure

4.8X10-11 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

While haloperidol has demonstrated pharmacologic activity at a number of receptors in the brain, it exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain. Schizophrenia is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain. Dopamine-antagonizing medications such as haloperidol, therefore, are thought to improve psychotic symptoms by halting this over-production of dopamine. The optimal clinical efficacy of antipsychotics is associated with the blockade of approximately 60 % - 80 % of D2 receptors in the brain. While the exact mechanism is not entirely understood, haloperidol is known to inhibit the effects of dopamine and increase its turnover. Traditional antipsychotics, such as haloperidol, bind more tightly than dopamine itself to the dopamine D2 receptor, with dissociation constants that are lower than that for dopamine. It is believed that haloperidol competitively blocks post-synaptic dopamine (D2) receptors in the brain, eliminating dopamine neurotransmission and leading to the relief of delusions and hallucinations that are commonly associated with psychosis. It acts primarily on the D2-receptors and has some effect on 5-HT2 and α1-receptors, with negligible effects on dopamine D1-receptors. The drug also exerts some blockade of α-adrenergic receptors of the autonomic system. Antagonistic activity regulated through dopamine D2 receptors in the chemoreceptive trigger zone (CTZ) of the brain renders its antiemetic activity. Of the three D2-like receptors, only the D2 receptor is blocked by antipsychotic drugs in direct relation to their clinical antipsychotic abilities. Clinical brain-imaging findings show that haloperidol remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans. A common adverse effect of this drug is the development of extrapyramidal symptoms (EPS), due to this tight binding of haloperidol to the dopamine D2 receptor. Due to the risk of unpleasant and sometimes lifelong extrapyramidal symptoms, newer antipsychotic medications than haloperidol have been discovered and formulated. Rapid dissociation of drugs from dopamine D2 receptors is a plausible explanation for the improved EPS profile of atypical antipsychotics such as [DB00734]. This is also consistent with the theory of a lower affinity for D2 receptors for these drugs. As mentioned above, haloperidol binds tightly to the dopamine receptor, potentiating the risk of extrapyramidal symptoms, and therefore should only been used when necessary., Haloperidol has less prominent autonomic effects than do other antipsychotic drugs. It has little anticholinergic activity ... it blocks activation of alpha receptors by sympathomimetic amines but is much less potent than chlorpromazine in this action., Although the complex mechanism of the therapeutic effect is not clearly established, haloperidol is known to produce a selective effect on the central nervous system (CNS) by competitive blockade of postsynaptic dopamine (D2) receptors in the mesolimbic dopaminergic system and an increased turnover of brain dopamine to produce its tranquilizing effects. With subchronic therapy, depolarization blockade, or diminished firing rate of the dopamine neuron (decreased release) along with D2 postsynaptic blockade results in the antipsychotic action.
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Color/Form

Crystals, WHITE TO FAINTLY YELLOWISH, AMORPHOUS OR MICRO-CRYSTALLINE POWDER

CAS No.

52-86-8
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Melting Point

151.5 °C
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Synthesis routes and methods

Procedure details

To a solution of 4.0 g of 1-(p-fluorophenyl)-4-[4-(p-chlorophenyl)-4-hydroxypiperidino]-1-butanol in 100 ml of chloroform was added 10 g of manganese dioxide (fine powder). And then the mixture was stirred at room temperature for 7 hours. The reaction product was filtered and the filtrate was concentrated to dryness under reduced pressure. The residue was recrystallized from aqueous acetone to obtain γ-[4-(p-chlorophenyl)-4-hydroxypiperidino]-p-fluorobutyrophenone, melting at 150° - 151°C.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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